molecular formula C10H11NO4 B11893932 Methyl 6-(2-methoxy-2-oxoethyl)nicotinate

Methyl 6-(2-methoxy-2-oxoethyl)nicotinate

Cat. No.: B11893932
M. Wt: 209.20 g/mol
InChI Key: LVCNFVWYRLQKKX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-(2-methoxy-2-oxoethyl)nicotinate can be synthesized through various synthetic routes.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(2-methoxy-2-oxoethyl)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of nicotinic acid, such as hydroxylated and carboxylated compounds .

Scientific Research Applications

Methyl 6-(2-methoxy-2-oxoethyl)nicotinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 6-(2-methoxy-2-oxoethyl)nicotinate involves its interaction with specific molecular targets and pathways. The compound is believed to modulate certain enzymatic activities and receptor functions, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

  • Methyl nicotinate
  • Ethyl nicotinate
  • Propyl nicotinate

Comparison

Methyl 6-(2-methoxy-2-oxoethyl)nicotinate is unique due to the presence of both methoxy and oxoethyl groups, which confer distinct chemical and biological properties compared to other nicotinate derivatives.

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

methyl 6-(2-methoxy-2-oxoethyl)pyridine-3-carboxylate

InChI

InChI=1S/C10H11NO4/c1-14-9(12)5-8-4-3-7(6-11-8)10(13)15-2/h3-4,6H,5H2,1-2H3

InChI Key

LVCNFVWYRLQKKX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=NC=C(C=C1)C(=O)OC

Origin of Product

United States

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